molecular formula C9H7F4NO2 B6202389 methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate CAS No. 936498-87-2

methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate

Cat. No. B6202389
CAS RN: 936498-87-2
M. Wt: 237.2
InChI Key:
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Description

Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate (or M6TPC) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless, odorless, and slightly viscous liquid that is soluble in water and other organic solvents. M6TPC is a versatile compound that has been used in a variety of scientific applications, including the synthesis of new compounds, the study of biochemical and physiological processes, and the development of new laboratory experiments.

Scientific Research Applications

M6TPC has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, which have potential applications in medicinal chemistry. M6TPC has also been used to study the biochemical and physiological processes of cells, as well as the development of new laboratory experiments. In addition, M6TPC has been used in the synthesis of new catalysts for organic reactions.

Mechanism of Action

The mechanism of action of M6TPC is not completely understood. However, it is believed that M6TPC acts as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of drugs and other compounds. M6TPC is thought to bind to the active site of CYP2B6, preventing the enzyme from carrying out its normal functions.
Biochemical and Physiological Effects
M6TPC has been shown to have a variety of biochemical and physiological effects. In cell cultures, M6TPC has been shown to inhibit the growth of cancer cells, as well as the proliferation of other pathogenic cells. M6TPC has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as the activity of enzymes involved in the synthesis of proteins. In addition, M6TPC has been shown to inhibit the activity of enzymes involved in the metabolism of fats and carbohydrates.

Advantages and Limitations for Lab Experiments

M6TPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific applications. However, there are some limitations to using M6TPC in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, M6TPC is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of M6TPC. One potential application is in the development of new drugs and other compounds. M6TPC could be used as a starting material for the synthesis of new compounds, or as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, M6TPC could be used to study the biochemical and physiological processes of cells, as well as the development of new laboratory experiments. Finally, M6TPC could be used to study the effects of environmental pollutants on cells and organisms.

Synthesis Methods

M6TPC is synthesized through a two-step process. The first step involves the reaction of pyridine-3-carboxylic acid with 1,2,2,2-tetrafluoroethyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate product, 1,2,2,2-tetrafluoroethyl pyridine-3-carboxylate. This intermediate product is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form M6TPC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with 1,2,2,2-tetrafluoroethanol in the presence of a dehydrating agent, followed by esterification with methanol.", "Starting Materials": [ "3-pyridinecarboxylic acid", "1,2,2,2-tetrafluoroethanol", "Dehydrating agent (e.g. thionyl chloride)", "Methanol" ], "Reaction": [ "Step 1: React 3-pyridinecarboxylic acid with 1,2,2,2-tetrafluoroethanol in the presence of a dehydrating agent (e.g. thionyl chloride) to form methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate intermediate.", "Step 2: Purify the intermediate by recrystallization or column chromatography.", "Step 3: Esterify the intermediate with methanol in the presence of a catalyst (e.g. sulfuric acid) to form the final product, methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate.", "Step 4: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

936498-87-2

Molecular Formula

C9H7F4NO2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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